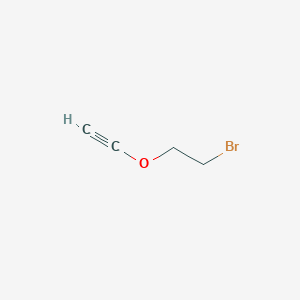
(2-Bromoethoxy)ethyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromoethoxy)ethyne is an organic compound characterized by the presence of a bromoethoxy group attached to an ethyne (acetylene) backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Bromoethoxy)ethyne can be synthesized through multiple-step reactions starting from simpler organic molecules. One common method involves the reaction of 1,2-dibromoethane with potassium hydroxide in an alcoholic solution to form ethyne, which is then further reacted with bromoethanol to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromoethoxy)ethyne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Addition Reactions: The triple bond in the ethyne moiety can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Halogens (e.g., bromine), hydrogen gas with a catalyst, or other electrophilic reagents.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of ethoxyethyne derivatives.
Addition: Formation of dihaloethanes or hydrogenated products.
Oxidation/Reduction: Formation of corresponding alcohols or alkanes.
Applications De Recherche Scientifique
(2-Bromoethoxy)ethyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential in drug development and as a precursor for medicinal compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2-Bromoethoxy)ethyne involves its reactivity with various nucleophiles and electrophiles. The bromoethoxy group can undergo nucleophilic substitution, while the ethyne moiety can participate in addition reactions. These reactions are facilitated by the electronic properties of the triple bond and the bromine atom, which make the compound highly reactive under suitable conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-Bromoethyl methyl ether
- 2-Bromoethyl ether
- Bis(2-bromoethyl) ether
Uniqueness
(2-Bromoethoxy)ethyne is unique due to its combination of a bromoethoxy group and an ethyne backbone, which imparts distinct reactivity compared to other similar compounds. This unique structure allows it to participate in a wider range of chemical reactions, making it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
53264-15-6 |
|---|---|
Formule moléculaire |
C4H5BrO |
Poids moléculaire |
148.99 g/mol |
Nom IUPAC |
1-bromo-2-ethynoxyethane |
InChI |
InChI=1S/C4H5BrO/c1-2-6-4-3-5/h1H,3-4H2 |
Clé InChI |
IRBWWZAYBPUHLB-UHFFFAOYSA-N |
SMILES canonique |
C#COCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14642705.png)
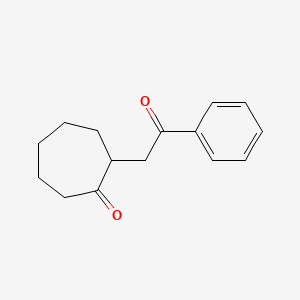
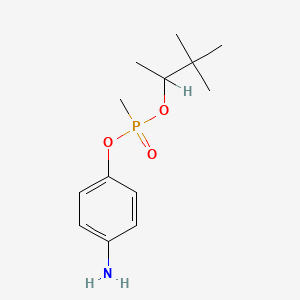


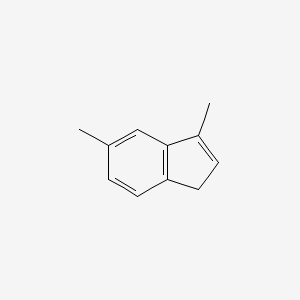
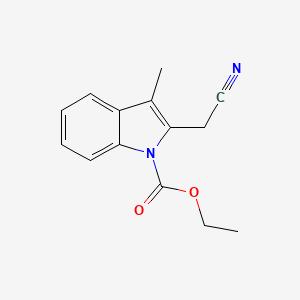
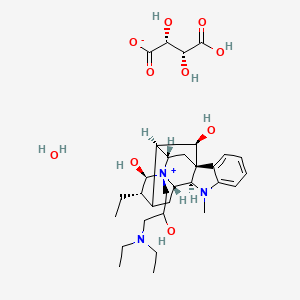

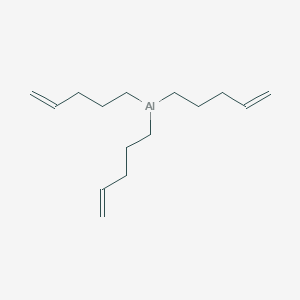
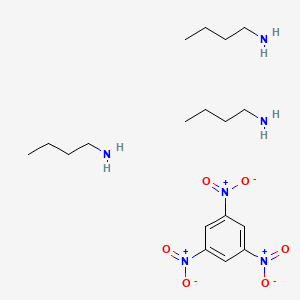
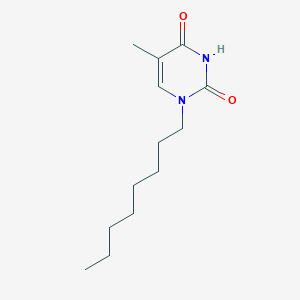
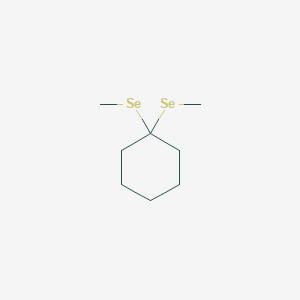
![4-[(E)-{[4-(Propanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14642818.png)
